Dibenzofuran

Catalog No.
S525912
CAS No.
132-64-9
M.F
C12H8O
M. Wt
168.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibenzofuran

CAS Number

132-64-9

Product Name

Dibenzofuran

IUPAC Name

dibenzofuran

Molecular Formula

C12H8O

Molecular Weight

168.19 g/mol

InChI

InChI=1S/C12H8O/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H

InChI Key

TXCDCPKCNAJMEE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3O2

Solubility

less than 1 mg/mL at 68° F (NTP, 1992)
1.84e-05 M
Sol in alcohol and acetone; very soluble in ether
Readily soluble in benzene and acetic acid
In water, 3.1 mg/l @ 25 °C

Synonyms

Dibenzofuran; NSC 1245; NSC-1245; NSC1245

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3O2

Description

The exact mass of the compound Dibenzofuran is 168.0575 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992)1.84e-05 msol in alcohol and acetone; very soluble in etherreadily soluble in benzene and acetic acidin water, 3.1 mg/l @ 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1245. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzofurans - Supplementary Records. It belongs to the ontological category of mancude organic heterotricyclic parent in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Hazardous Air Pollutants (HAPs). However, this does not mean our product can be used or applied in the same or a similar way.

Environmental Monitoring:

  • Dibenzofuran is a persistent organic pollutant (POP) formed during incomplete combustion processes like incineration or wildfires []. Researchers use it as a marker for such processes in environmental monitoring. Its presence in air, water, or soil samples can indicate past or ongoing pollution events [].

Toxicology Studies:

  • Due to its structural similarity to some polycyclic aromatic hydrocarbons (PAHs), dibenzofuran is sometimes investigated for its toxicological properties. Researchers may study its potential effects on living organisms to assess its contribution to the overall toxicity of environmental mixtures containing PAHs.

Standard Reference Material:

  • Commercially available dibenzofuran can be used as a standard reference material in analytical chemistry. Researchers utilize it to calibrate instruments and validate analytical methods for detecting dibenzofuran in environmental samples [].

Dibenzofuran is an organic compound with the chemical formula C₁₂H₈O, characterized by its unique structure that features two benzene rings fused to a furan ring. This compound belongs to the family of dibenzofurans, which are polycyclic heteroarenes. Its structure allows for various chemical modifications, making it a subject of interest in both industrial and pharmaceutical contexts. Dibenzofuran is known for its thermal stability and low toxicity, which facilitates its use in diverse applications, including as a heat transfer agent and in the synthesis of pharmaceutical compounds .

Dibenzofuran exhibits a range of chemical reactivity similar to that of other aromatic compounds. Key reactions include:

  • Electrophilic Substitution: Dibenzofuran can undergo electrophilic reactions such as nitration, halogenation, sulfonation, and acylation. These reactions typically occur at the positions on the aromatic rings .
  • Friedel-Crafts Reactions: It can react with acylating agents to form various derivatives. For instance, dibenzofuran is a precursor to furobufen through a Friedel-Crafts reaction with succinic anhydride .
  • Nucleophilic Attack: Dibenzofuran can also participate in nucleophilic substitution reactions, particularly when treated with strong nucleophiles like butyllithium, resulting in dilithiation .

The synthesis of dibenzofuran can be achieved through several methods:

  • Palladium-Catalyzed Reactions: One efficient method involves the intramolecular cyclization of ortho-diaryl ethers using palladium catalysts. This approach allows for high yields and broad substrate scope .
  • Coupling Reactions: Recent advancements include coupling reactions with arylhalides in the presence of palladium catalysts to form dibenzofurans from phenolic precursors .
  • Oxidative Dimerization: Another method involves oxidative dimerization of specific precursors under controlled conditions to yield dibenzofuran structures .

Dibenzofuran finds various applications across different fields:

  • Industrial Use: It is utilized as a heat transfer agent due to its thermal stability and low toxicity .
  • Pharmaceuticals: The compound serves as a precursor in the synthesis of drugs such as furobufen, highlighting its relevance in medicinal chemistry .
  • Environmental Studies: Dibenzofuran is also studied concerning its environmental impact, particularly regarding its role in producing polychlorinated dibenzodioxins and dibenzofurans during industrial processes like chlorine bleaching in pulp and paper mills .

Research into the interactions of dibenzofuran with other compounds has revealed insights into its reactivity and potential toxicity. Studies have shown that dibenzofuran can react with chlorine under specific conditions to form harmful polychlorinated derivatives. This aspect raises concerns regarding its environmental persistence and bioaccumulation potential . Furthermore, theoretical studies using density functional theory have explored reaction pathways involving dibenzofuran, providing valuable data on its chemical behavior under various conditions .

Dibenzofuran shares structural similarities with several other compounds. Here are some notable comparisons:

CompoundStructure TypeUnique Features
BenzofuranMonocyclicContains only one benzene ring fused to furan
Dibenzo-p-dioxinPolycyclicContains two benzene rings and two oxygen atoms
Polycyclic Aromatic Hydrocarbons (e.g., Naphthalene)PolycyclicLacks oxygen; primarily composed of carbon
PhenolMonocyclicContains a hydroxyl group; simpler structure

Dibenzofuran's uniqueness lies in its combination of aromatic stability and heteroatom presence (oxygen), allowing for diverse reactivity not typically found in purely carbon-based polycyclic compounds like naphthalene .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Dibenzofuran is a colorless white crystalline solid. (NTP, 1992)

Color/Form

LEAF OR NEEDLES FROM ALCOHOL
WHITE CRYSTALS
Crystalline solid

XLogP3

4.1

Exact Mass

168.0575

Boiling Point

549 °F at 760 mm Hg (NTP, 1992)
287.0 °C
287 °C @ 760 mm Hg

Vapor Density

5.8 (NTP, 1992) (Relative to Air)
5.8 (Air= 1)

Density

1.0886 at 210 °F (NTP, 1992)
1.0886 @ 99 °C

LogP

4.12 (LogP)
log Kow= 4.12

Odor

Weak, characteristic odo

Appearance

Solid powder

Melting Point

187 to 189 °F (NTP, 1992)
86.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8U54U639VI

GHS Hazard Statements

Aggregated GHS information provided by 23 companies from 5 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 3 of 23 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 20 of 23 companies with hazard statement code(s):;
H411 (95%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

tricyclic hydrocarbons /such as dibenzofuran/ induce Cyp1a2 gene expression in B6C3F1 mice via an Ah receptor-independent pathway.

Vapor Pressure

0.00 mmHg
0.00248 mm Hg @ 25 °C

Pictograms

Environmental Hazard

Environmental Hazard

Impurities

Fluorene and acenaphthalene (indicated by a higher melting point than 82.8 °C)

Other CAS

132-64-9

Wikipedia

Dibenzofuran

Biological Half Life

22.39 Days

Use Classification

Hazardous Air Pollutants (HAPs)

Methods of Manufacturing

Dibenzofuran is present in coal tar at a level of about 1%. It is recovered from a wash oil fraction that boils between 275 and 290 °C (containing about 30% dibenzofuran). A redistillation step is largely successful in separating dibenzofuran from acenaphthene, which boils 7 °C lower. The technically pure compound is obtained through crystallization of the redistilled fraction.

General Manufacturing Information

Dibenzofuran: ACTIVE
Dibenzofuran can be synthesized by dehydrogenation of phenol at 450 °C; by oxidative dehydrogenation of phenol and cyclization of 2-cyclohexenylcyclohexanone; by cyclization of diphenyl ether in the presence of palladium(II) acetate; or by the pyrolysis of phthalic anhydride with furan. As sufficient quantities of dibenzofuran can be produced from coal tar, these syntheses are not industrially applied.

Analytic Laboratory Methods

Method: EPA-EAD 1625, Semivolatile Organic Compounds by Isotope Dilution GC/MS; Analyte: dibenzofuran; Matrix: water; Detection Level: 10 ug/l.
Method: EPA-OSW 8270D, Semivolatile Organic Compounds GC/MS; Analyte: dibenzofuran; Matrix: solid waste matrices, soils, air sampling media and water samples; Detection Level: 10 ug/l.
Method: DOE OM100R, Semivolatile Organic Compounds in Multimedia Samples by Capillary Column Ion Trap MS; Analyte: dibenzofuran; Matrix: solid waste matrices, soils and groundwater; Detection Level: 45 ug/l.
Method: 8275A, Semivolatile Organic Compounds (PAHs and PCBs) ... Thermal Extraction/Gas Chromatography/Mass Spectrometry; Analyte: dibenzofuran; Matrix: soils, sludges and solid wastes; Detection Level: 0.01-0.05 mg/kg.
Method: 8410, Gas Chromatography/Fourier Transform Infrared Spectrometry for Semivolatile Organic: Capillary Column; Analyte: dibenzofuran; Matrix: wastewater, soils and sediments, and solid wastes; Detection Level: 20 ug/l.

Storage Conditions

You should protect this material from exposure to light, and store it in a refrigerator.

Stability Shelf Life

This compound is sensitive to prolonged exposure to light.

Dates

Modify: 2023-08-15

Formation of DF, PCDD/Fs and EPFRs from 1,2,3-trichlorobenzene over metal oxide/silica surface

Tong Chen, Chen Sun, Tianjiao Wang, Slawo Lomnicki, Mingxiu Zhan, Xiaodong Li, Shengyong Lu, Jianhua Yan
PMID: 32882539   DOI: 10.1016/j.wasman.2020.08.024

Abstract

The formation of dibenzofuran (DF), polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) and environmentally persistent free radicals (EPFRs) from 1,2,3-trichlorobenzene (1,2,3-TrCBz) over metal oxide / silica surface were investigated using a tubular furnace. PCDD/Fs increased exponentially from 250 to 550 °C over copper oxide / silica surface and PCDD/Fs had the maximum growth from 400 to 450 °C. The ratio of PCDD / PCDF was much less than 1, especially when the temperature raised from 450 to 550 °C. Pentachlorianated dibenzo-p-furan (PeCDF) dominated among the homologues, which contributed 45-61% to the total PCDD/Fs. Two peaks of the yield of DF occurred at 400 °C and 500 °C respectively. Furthermore, the oxygen contents have different effects for PCDD and PCDF formation, and low oxygen could promote PCDD production, especially for tetrachlorinated dibenzo-p-dioxin (TCDD). More PCDF were formed on the oxygen rich condition, indicating that the oxygen promoted the chlorination of DF. Iron oxides are better than copper oxides to catalyze the formation of PCDD/Fs from 1,2,3-TrCBzs at 350 °C, especially for PCDF. The major EPFRs on the catalysts were formed with g values in the range of 2.0040 to 2.0049, which were phenoxy radicals and semiquinone occurred with higher g value of 2.0075 when the temperature increased to 550 °C, and more EPFRs were produced with the temperature increasing. The addition of iron oxides reduced the spins concentrations of oxygen-centered radicals but increase the spins concentrations of signals with lower g values. The different possible formation pathways of PCDD and PCDF from 1,2,3-TrCBz over metal oxide surface were also proposed.


Electrophilic chlorination of dibenzo-p-dioxin and dibenzofuran over composite copper and iron chlorides and oxides in combustion flue gas

Dan Wang, Haijun Zhang, Meihui Ren, Yun Fan, Yuan Gao, Zhenzhong Yang Lv, Ying Yu, Jiping Chen
PMID: 32454353   DOI: 10.1016/j.chemosphere.2020.127065

Abstract

Dibenzo-p-dioxin (DD) and dibenzofuran (DF) chlorination mediated by Cu and Fe chlorides can make a direct contribution to the formation of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) in combustion flue gas. In this study, a kind of composite Cu and Fe chlorides and oxides (CuFe
O
Cl
) was prepared by impregnating oxides with HCl solution to imitate the coexistence status of Cu and Fe species in combustion flue gas. Composite CuFe
O
Cl
was active in promoting the electrophilic chlorination of DD/DF at 150-300 °C, with the highest activity at 200 °C. DD/DF chlorination could occur under inert atmosphere, and 5% O
atmosphere was most favorable for DD/DF chlorination. Electrophilic chlorination of DD/DF primarily favored at 2,3,7,8 positions. Hybridization of Cu and Fe chlorides and oxides not only decreased the starting temperature and activation energy of DD/DF chlorination, but also induced a synergistic effect for accelerating the chlorination of DD/DF. The measured activities of composite CuFe
O
Cl
for promoting the chlorination of DD/DF were near to those of composite Cu chloride and oxide (CuO
Cl
), whereas 2 orders of magnitude higher than those of composite Fe chloride and oxide (FeO
Cl
). Comparison of PCDD/F congener distribution patterns indicated that DD/DF chlorination should be a main source of Cl
DFs and Cl
DDs in combustion flue gases.


Dibenzofuran, 4-Chromanone, Acetophenone, and Dithiecine Derivatives: Cytotoxic Constituents from

Chun-Hao Chang, Semon Wu, Kai-Cheng Hsu, Wei-Jan Huang, Jih-Jung Chen
PMID: 34299072   DOI: 10.3390/ijms22147448

Abstract

Five new compounds, eupatodibenzofuran A (
), eupatodibenzofuran B (
), 6-acetyl-8-methoxy-2,2-dimethylchroman-4-one (
), eupatofortunone (
), and eupatodithiecine (
), have been isolated from the aerial part of
, together with 11 known compounds (

). Compounds
and
featured a new carbon skeleton with an unprecedented 1-(9-(4-methylphenyl)-6-methyldibe nzo[
,
]furan-2-yl)ethenone. Among the isolates, compound
exhibited potent inhibitory activity with IC
values of 5.95 ± 0.89 and 5.55 ± 0.23 μM, respectively, against A549 and MCF-7 cells. The colony-formation assay demonstrated that compound
(5 μM) obviously decreased A549 and MCF-7 cell proliferation, and Western blot test confirmed that compound
markedly induced apoptosis of A549 and MCF-7 cells through mitochondrial- and caspase-3-dependent pathways.


Chemotactic responses of the root-knot nematode Meloidogyne incognita to Streptomyces plicatus

Pinyi Wang, Yan Sun, Liangliang Yang, Yan Hu, Jiefang Li, Jinxing Wang, Fei Zhang, Yajun Liu
PMID: 31816058   DOI: 10.1093/femsle/fnz234

Abstract

Rhizosphere microorganisms play an important role in the interactions of many species in the rhizosphere, including soil nematodes. One hundred strains of rhizosphere actinomycetes were screened in vitro for their effects on the chemotactic behavior of the root-knot nematode, Meloidogyne incognita. Volatile compounds produced by the strain Streptomyces plicatus G demonstrated both strong attractant and repellent activities towards M. incognita. The compound dibenzofuran attracted M. incognita nematodes strongly, while compound benzothiazole repelled them. The chemotaxis of M. incognita was also tested under controlled conditions in pot experiments. Cultures of S. plicatus G and volatile dibenzofuran attracted M. incognita while volatile benzothiazole repelled them. The results showed that volatile compounds produced by rhizosphere actinomycetes could influence the chemotaxis of nematodes to a host. This study provides new information about the interrelationship between rhizosphere actinomycetes and nematodes that may be useful in preventing nematode parasitism of agricultural crops.


The Gas-Phase Formation Mechanism of Dibenzofuran (DBF), Dibenzothiophene (DBT), and Carbazole (CA) from Benzofuran (BF), Benzothiophene (BT), and Indole (IN) with Cyclopentadienyl Radical

Xuan Li, Yixiang Gao, Chenpeng Zuo, Siyuan Zheng, Fei Xu, Yanhui Sun, Qingzhu Zhang
PMID: 31683506   DOI: 10.3390/ijms20215420

Abstract

Benzofuran (BF), benzothiophene (BT), indole (IN), dibenzofuran (DBF), dibenzothiophene (DBT), and carbazole (CA) are typical heterocyclic aromatic compounds (NSO-HETs), which can coexist with polycyclic aromatic hydrocarbons (PAHs) in combustion and pyrolysis conditions. In this work, quantum chemical calculations were carried out to investigate the formation of DBF, DBT, and CA from the reactions of BF, BT, and IN with a cyclopentadienyl radical (CPDyl) by using the hybrid density functional theory (DFT) at the MPWB1K/6-311+G(3df,2p)//MPWB1K/6-31+G(d,p) level. The rate constants of crucial elementary steps were deduced over 600-1200 K, using canonical variational transition state theory with a small-curvature tunneling contribution (CVT/SCT). This paper showed that the production of DBF, DBT, and CA from the reactions of BF, BT, and IN with CPDyl involved six elementary steps: the addition reaction, ring closure, the first H shift, C-C cleavage, the second H shift, and elimination of CH
or H. The cleavage of the C-C bond was regarded as the rate-determining step for each pathway due to the extremely high barrier. The 1-methyl substituted products were more easily formed than the 4-methyl substituted products. The main products were DBF and 1-methyl-DBF, DBT and 1-methyl-DBT, and CA and 1-methyl-CA for reactions of BF, BT, and IN with CPDyl, respectively. The ranking of DBF, DBT, and CA formation potential was as follows: DBT and methyl-DBT formation > DBF and methyl-DBF formation > CA, and methyl-CA formation. Comparison with the reaction of naphthalene with CPDyl indicated that the reactions of CPDyl attacking a benzene ring and a furan/thiophene/pyrrole ring could be inferred to be comparable under high temperature conditions.


Separate Upper Pathway Ring Cleavage Dioxygenases Are Required for Growth of Sphingomonas wittichii Strain RW1 on Dibenzofuran and Dibenzo-

Thamer Y Mutter, Gerben J Zylstra
PMID: 33741618   DOI: 10.1128/AEM.02464-20

Abstract

RW1 is one of a few strains known to grow on the related compounds dibenzofuran (DBF) and dibenzo-
-dioxin (DXN) as the sole source of carbon. Previous work by others (B. Happe, L. D. Eltis, H. Poth, R. Hedderich, and K. N. Timmis, J Bacteriol 175:7313-7320, 1993, https://doi.org/10.1128/jb.175.22.7313-7320.1993) showed that purified DbfB had significant ring cleavage activity against the DBF metabolite trihydroxybiphenyl but little activity against the DXN metabolite trihydroxybiphenylether. We took a physiological approach to positively identify ring cleavage enzymes involved in the DBF and DXN pathways. Knockout of
on the RW1 megaplasmid pSWIT02 results in a strain that grows slowly on DBF but normally on DXN, confirming that DbfB is not involved in DXN degradation. Knockout of SWIT3046 on the RW1 chromosome results in a strain that grows normally on DBF but that does not grow on DXN, demonstrating that SWIT3046 is required for DXN degradation. A double-knockout strain does not grow on either DBF or DXN, demonstrating that these are the only ring cleavage enzymes involved in RW1 DBF and DXN degradation. The replacement of
by SWIT3046 results in a strain that grows normally (equal to the wild type) on both DBF and DXN, showing that promoter strength is important for SWIT3046 to take the place of DbfB in DBF degradation. Thus, both
and SWIT3046-encoded enzymes are involved in DBF degradation, but only the SWIT3046-encoded enzyme is involved in DXN degradation.
RW1 has been the subject of numerous investigations, because it is one of only a few strains known to grow on DXN as the sole carbon and energy source. However, while the genome has been sequenced and several DBF pathway enzymes have been purified, there has been very little research using physiological techniques to precisely identify the genes and enzymes involved in the RW1 DBF and DXN catabolic pathways. Using knockout and gene replacement mutagenesis, our work identifies separate upper pathway ring cleavage enzymes involved in the related catabolic pathways for DBF and DXN degradation. The identification of a new enzyme involved in DXN biodegradation explains why the pathway of DBF degradation on the RW1 megaplasmid pSWIT02 is inefficient for DXN degradation. In addition, our work demonstrates that both plasmid- and chromosomally encoded enzymes are necessary for DXN degradation, suggesting that the DXN pathway has only recently evolved.


A facile in vivo procedure to analyze metabolic pathways in intact lichens

Veronika Kuhn, Thomas Geisberger, Claudia Huber, Andreas Beck, Wolfgang Eisenreich
PMID: 31135955   DOI: 10.1111/nph.15968

Abstract

Lichen secondary metabolites show important biological activities as well as pharmaceutical and chemotaxonomic potential. In order to utilize such substances of interest, detailed knowledge of their biosynthetic pathways is essential.
CO
-pulse/chase experiments using intact thalli of the lichen Usnea dasopoga resulted in multiple
C-labeled isotopologs in amino acids, but not in the dibenzofuran derivative usnic acid - one of the best-studied lichen metabolites, with considerable and renewed interest for pharmaceutical and lifestyle applications. Spraying an aqueous solution of [U-
C
]glucose onto the thalli of U. dasopoga afforded a specific mixture of multiple
C-labeled isotopologs in usnic acid. One- and two-dimensional NMR analysis of the crude lichen extract corroborated the polyketide biosynthetic pathway via methylphloroacetophenone but not via phloroacetophenone. With usnic acid as an exemplar, we provide proof-of-principle experiments that can be used in general to study metabolic pathways and fluxes in intact lichens.


Characterization of a Dibenzofuran-degrading strain of Pseudomonas aeruginosa, FA-HZ1

Fawad Ali, Haiyang Hu, Weiwei Wang, Zikang Zhou, Syed Bilal Shah, Ping Xu, Hongzhi Tang
PMID: 30999203   DOI: 10.1016/j.envpol.2019.04.026

Abstract

Dibenzofuran (DBF) derivatives have caused serious environmental problems, especially those produced by paper pulp bleaching and incineration processes. Prominent for its resilient mutagenicity and toxicity, DBF poses a major challenge to human health. In the present study, a new strain of Pseudomonas aeruginosa, FA-HZ1, with high DBF-degrading activity was isolated and identified. The determined optimum conditions for cell growth of strain FA-HZ1 were a temperature of 30 °C, pH 5.0, rotation rate of 200 rpm and 0.1 mM DBF as a carbon source. The biochemical and physiological features as well as usage of different carbon sources by FA-HZ1 were studied. The new strain was positive for arginine double hydrolase, gelatinase and citric acid, while it was negative for urease and lysine decarboxylase. It could utilize citric acid as its sole carbon source, but was negative for indole and H
S production. Intermediates of DBF 1,2-dihydroxy-1,2-dihydrodibenzofuran, 1,2-dihydroxydibenzofuran, 2-hydroxy-4-(3'-oxo-3'H-benzofuran-2'-yliden)but-2-enoic acid, 2,3-dihydroxybenzofuran, 2-oxo-2-(2'-hydrophenyl)lactic acid, and 2-hydroxy-2-(2'-hydroxyphenyl)acetic acid were detected and identified through liquid chromatography-mass analyses. FA-HZ1 metabolizes DBF by both the angular and lateral dioxygenation pathways. The genomic study identified 158 genes that were involved in the catabolism of aromatic compounds. To identify the key genes responsible for DBF degradation, a proteomic study was performed. A total of 1459 proteins were identified in strain FA-HZ1, of which 100 were up-regulated and 104 were down-regulated. A novel enzyme "HZ6359 dioxygenase", was amplified and expressed in pET-28a in E. coli BL21(DE3). The recombinant plasmid was successfully constructed, and was used for further experiments to verify its function. In addition, the strain FA-HZ1 can also degrade halogenated analogues such as 2, 8-dibromo dibenzofuran and 4-(4-bromophenyl) dibenzofuran. Undoubtedly, the isolation and characterization of new strain and the designed pathways is significant, as it could lead to the development of cost-effective and alternative remediation strategies. The degradation pathway of DBF by P. aeruginosa FA-HZ1 is a promising tool of biotechnological and environmental significance.


Base-Mediated Meerwein-Ponndorf-Verley Reduction of Aromatic and Heterocyclic Ketones

Timothy B Boit, Milauni M Mehta, Neil K Garg
PMID: 31329452   DOI: 10.1021/acs.orglett.9b02342

Abstract

An experimental protocol to achieve the Meerwein-Ponndorf-Verley (MPV) reduction of ketones under mildly basic conditions is reported. The transformation is tolerant of a range of ketone substrates, including
- and
-containing heterocycles, is scalable, and shows potential to be used as a platform to access enantioenriched products. These studies provide a general method for achieving the reduction of ketones under mildly basic conditions and offer an alternative protocol to more well-known Al-based MPV reduction conditions.


C₁₈H₁₇NO₆ Inhibits Invasion and Migration of Human MNNG Osteosarcoma Cells via the PI3K/AKT Signaling Pathway

Qianqian Qu, Zhongshun He, Yulei Jiang, Di Lu, Xiaolin Long, Yu Ding, Biao Xu, Xiaoqiong He
PMID: 31589596   DOI: 10.12659/MSM.918431

Abstract

BACKGROUND Osteosarcoma (OS) is a highly aggressive, metastatic bone tumor with a poor prognosis, and occurs more commonly in children and adolescents. Therefore, new drugs and treatments are urgently needed. In this study, we investigated the effect and potential mechanisms of C₁₈H₁₇NO₆ on osteosarcoma cells. MATERIAL AND METHODS Human MNNG osteosarcoma cells were treated with different concentrations of C₁₈H₁₇NO₆. The proliferation of the MNNG cells was examined via CCK-8 assay. Cell migration and invasion were tested via wound-healing assay and Transwell migration and invasion assays. ELISA was used to detect MMP-2, MMP-9, and VEGF secretion. Finally, Western blotting and qRT-PCR were used to detect protein and mRNA expressions, respectively. RESULTS C₁₈H₁₇NO₆ inhibited MNNG proliferation in a dose- and time-dependent manner and inhibited MMP-2, MMP-9, and VEGF secretion. C₁₈H₁₇NO₆ treatment significantly downregulated N-cadherin and Vimentin expression levels and upregulated E-cadherin expression levels in vitro and in vivo. C₁₈H₁₇NO₆ inhibited tumor growth in a MNNG xenograft. We also found that C₁₈H₁₇NO₆ can significantly reduce the phosphorylation of the PI3K/AKT signaling pathway in vivo and in vitro. However, 740Y-P (a PI3K agonist) had the opposite effect on proliferation, migration and invasion of MNNG cells treated with C₁₈H₁₇NO₆. LY294002 (a PI3K inhibitor) downregulated p-PI3K and p-AKT could mimic the inhibitory effect of C₁₈H₁₇NO₆. CONCLUSIONS Our results suggest that C₁₈H₁₇NO₆ can inhibit human MNNG osteosarcoma cell invasion and migration via the PI3K/AKT signaling pathway both in vivo and in vitro. C₁₈H₁₇NO₆ may be a highly effective and low-toxicity natural drug for the prevention or treatment of OS.


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